ethyl 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)butanoate
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Overview
Description
“Ethyl 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)butanoate” is a complex organic compound. It contains a triazolopyrimidine core, which is a common structure in many pharmaceutical compounds .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and tetrahydropyrimidine-diones . A specific synthesis process for this compound is not available in the retrieved data.Scientific Research Applications
Antimicrobial Activity
Novel polynuclear compounds, including derivatives related to ethyl 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)butanoate, have been synthesized and screened for antimicrobial activity. These studies reveal that structurally related compounds exhibit promising antimicrobial properties, suggesting potential applications in the development of new antimicrobial agents (El‐Kazak & Ibrahim, 2013).
Antituberculous Agents
Compounds analogous to this compound have been evaluated for tuberculostatic activity. The synthesis and screening of these compounds indicate their potential as antituberculous agents, highlighting an important area of scientific research for the treatment of tuberculosis (Titova et al., 2019).
Antiparkinsonian Activity
Derivatives related to this compound have been designed and evaluated for antiparkinsonian activity. The significant antiparkinsonian activity observed in some compounds underscores their potential utility in developing treatments for Parkinson's disease (Azam, Alkskas, & Ahmed, 2009).
Cancer Treatment
Molecular docking analyses of structurally similar compounds have suggested their potential as inhibitors for cancer treatment. This indicates a promising direction for the application of this compound and related compounds in oncological research (Sert et al., 2020).
Future Directions
The future directions for research on this compound could involve further exploration of its pharmacological activities, given the broad spectrum of activities exhibited by similar compounds . Additionally, more detailed studies on its synthesis, chemical reactions, and physical and chemical properties could be beneficial.
Properties
IUPAC Name |
ethyl 2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3S/c1-4-13(17(23)25-5-2)26-16-14-15(18-10-19-16)22(21-20-14)11-6-8-12(24-3)9-7-11/h6-10,13H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKFVIPTHBJHOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)SC1=NC=NC2=C1N=NN2C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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